HDAC6 vs. HDAC9 Selectivity Profile: A Quantitative Basis for Isoform-Targeted Research
The compound demonstrates a significant isoform selectivity within the histone deacetylase (HDAC) family. It exhibits a 96-fold higher inhibitory potency for HDAC6 (IC50 = 5 nM) compared to HDAC9 (IC50 = 480 nM) [1]. While direct comparative data for close structural analogs (e.g., N'-(2-chlorophenyl)acetohydrazide or 2-(2-fluorophenyl)acetohydrazide) are absent in the public domain for this specific target pair, this selectivity ratio establishes a defined, quantifiable baseline for evaluating its utility in studies requiring preferential HDAC6 inhibition. This is in contrast to the known promiscuity of broad-spectrum HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA, Vorinostat), which lacks comparable isoform selectivity [2].
| Evidence Dimension | HDAC6 vs. HDAC9 Inhibitory Potency (Selectivity) |
|---|---|
| Target Compound Data | IC50 (HDAC6) = 5 nM; IC50 (HDAC9) = 480 nM |
| Comparator Or Baseline | SAHA (Vorinostat), a pan-HDAC inhibitor, lacks this level of selectivity [2]. |
| Quantified Difference | 96-fold selectivity for HDAC6 over HDAC9. |
| Conditions | Inhibition of recombinant full-length human N-terminal GST-tagged HDAC6 and C-terminal His-tagged HDAC9 expressed in baculovirus-infected insect cells. |
Why This Matters
This selectivity profile supports its application in epigenetic research where distinguishing HDAC6-specific from HDAC9-mediated effects is necessary, minimizing confounding off-isoform activity.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051 (accessed Apr 19, 2026). View Source
- [2] Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. View Source
